molecular formula C9H8F3NO3S B13727344 4-Methyl-N-(trifluoromethanesulfonyl)benzamide CAS No. 343337-70-2

4-Methyl-N-(trifluoromethanesulfonyl)benzamide

Cat. No.: B13727344
CAS No.: 343337-70-2
M. Wt: 267.23 g/mol
InChI Key: UETOUCHPUZNEBW-UHFFFAOYSA-N
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Description

4-Methyl-N-(trifluoromethanesulfonyl)benzamide is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a benzamide structure

Preparation Methods

The synthesis of 4-Methyl-N-(trifluoromethanesulfonyl)benzamide typically involves the reaction of 4-methylbenzoic acid with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-N-(trifluoromethanesulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions, using reagents like nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-N-(trifluoromethanesulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(trifluoromethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-N-(trifluoromethanesulfonyl)benzamide can be compared with other similar compounds such as:

    N-Phenyl-bis(trifluoromethanesulfonyl)imide: This compound also contains a trifluoromethanesulfonyl group and is used in similar applications.

    Tributylmethylammonium bis(trifluoromethanesulfonyl)imide: Another compound with a trifluoromethanesulfonyl group, used as an ionic liquid in various chemical processes.

The uniqueness of this compound lies in its specific structure and the presence of the 4-methyl group, which can influence its reactivity and applications.

Properties

CAS No.

343337-70-2

Molecular Formula

C9H8F3NO3S

Molecular Weight

267.23 g/mol

IUPAC Name

4-methyl-N-(trifluoromethylsulfonyl)benzamide

InChI

InChI=1S/C9H8F3NO3S/c1-6-2-4-7(5-3-6)8(14)13-17(15,16)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

UETOUCHPUZNEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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